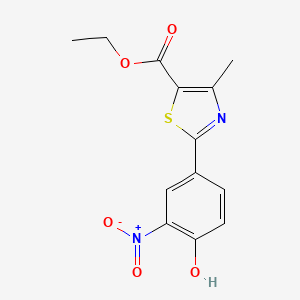

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

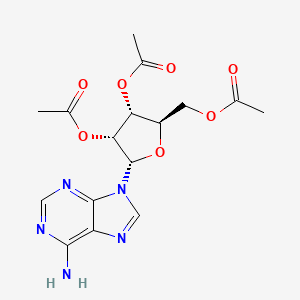

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate is a chemical compound that likely shares structural and functional characteristics with other synthesized thiazole derivatives. Thiazoles are a crucial class of heterocyclic compounds with significant importance in pharmaceutical and agricultural industries due to their wide range of biological activities.

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves multi-step chemical reactions, including condensation, cyclization, and nitration. For example, the synthesis of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a closely related compound, was achieved through a one-pot procedure starting from 4-hydroxy-benzonitrile, leading to a key intermediate for further synthesis (Shaojie, 2010).

Molecular Structure Analysis

Molecular structure and characterization of thiazole derivatives are commonly performed using techniques such as single-crystal X-ray diffraction, NMR, and MS. The crystal structure analysis of similar compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provides insight into the arrangement of molecules and the role of hydrogen bonds in crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including cyclocondensation and functional group transformations, to yield compounds with desired properties. The synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives demonstrates the versatility of thiazole compounds in organic synthesis (Desai et al., 2019).

科研应用

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains. The structure-activity relationships were established through 3D-QSAR analysis, providing insights into the molecular basis of their antimicrobial effects (Desai, Bhatt, & Joshi, 2019).

Synthetic Pathways and Intermediate Applications

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has been synthesized as a key intermediate for the production of febuxostat, a notable anti-gout medication. This synthesis involves optimizing the synthetic method and confirming the structure of the intermediate using various spectroscopic techniques (Shaojie, 2010).

Fluorescent Probing for Biothiols

The compound has been utilized in the design of ratiometric fluorescent probes for the selective detection of cysteine and homocysteine, offering potential applications in analytical chemistry and diagnostics. The probe's selectivity and sensitivity in aqueous media highlight its suitability for biological and chemical sensing applications (Na et al., 2016).

未来方向

A novel process for the preparation of Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate has been disclosed . This process involves the reaction of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate with metal nitrate in the presence of acid chloride and N,N-Dimethylformamide (DMF). This represents a potential future direction for the synthesis of this compound .

性质

IUPAC Name |

ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-3-20-13(17)11-7(2)14-12(21-11)8-4-5-10(16)9(6-8)15(18)19/h4-6,16H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVKTGODUOAVBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)